3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine is a compound belonging to the isoxazole class, characterized by its unique structure that incorporates both a chloro and a fluoro substituent on the phenyl ring. Isoxazole derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound's specific structure enhances its potential applications in various scientific fields, particularly in drug development and material science.
3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine can be sourced from chemical suppliers and is classified as an organic compound with the following identifiers:
The synthesis of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine typically involves cyclization reactions. A common method includes the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline under basic conditions, leading to the formation of an intermediate that subsequently cyclizes to form the isoxazole ring.
The molecular structure of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine features an isoxazole ring fused with a phenyl group that bears both chlorine and fluorine substituents. The presence of these halogens influences the compound's electronic properties and reactivity.
3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine can undergo several types of chemical reactions:
The mechanism of action for 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine involves its interaction with specific biological targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, potentially leading to therapeutic effects. The exact pathways depend on the biological context in which the compound is applied, making it a candidate for further pharmacological studies.
3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine has several scientific uses:
This compound exemplifies the versatility of isoxazole derivatives in both academic research and industrial applications, highlighting its importance in ongoing scientific investigations and potential therapeutic developments.
The isoxazole core of 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine (CAS: 1021245-87-3) is predominantly synthesized via regioselective [3+2] cycloadditions. Metal-free catalysis using NaHCO₃ or K₂CO₃ in EtOAc enables the reaction of halogenoximes with functionalized alkenes, achieving yields >70% on scales up to 150 g [3] . Transition-metal catalysis expands this toolbox: Copper-catalyzed alkyne-nitrile oxide cycloadditions afford 3,5-disubstituted isoxazoles with high regiocontrol (>90%) under mild conditions . Palladium(II) catalysts further facilitate tandem cyclization-alkylation of alkynyl oxime ethers, enabling late-stage diversification of the isoxazole ring .
Table 1: Catalytic Systems for Isoxazole Ring Synthesis
Catalyst Type | Reagents | Yield (%) | Regioselectivity | Scale Demonstrated |
---|---|---|---|---|
NaHCO₃ (base) | Halogenoximes + CF₃-alkenes | 40–95% | 3,5-disub only | 150 g |
Cu(acac)₂ | Nitrile oxides + alkynes | 85–92% | >90% 3,5-isomer | Lab scale |
Pd(II) complexes | Alkynyl oxime ethers + alcohols | 78–86% | N/A | Multigram |
Solvent-free mechanochemical synthesis via ball milling represents a breakthrough for sustainable isoxazole formation. Milling N-hydroxybenzimidoyl chlorides and enaminocarbonyl compounds at 14.6 Hz for 20–60 minutes delivers target compounds in ≤86% yield, eliminating toxic solvents . Eutectic mixtures (e.g., choline chloride-urea) enable catalyst-free cycloadditions between aldehydes and alkynes, achieving high atom economy . Continuous-flow systems integrating Friedel-Crafts acylation and photochemical-thermal cyclization minimize waste generation while enhancing reproducibility . These methods align with green chemistry principles by reducing energy consumption (>50% vs traditional heating) and hazardous byproducts [10].
Though 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine lacks chiral centers, stereocontrol is crucial for non-racemic analogs. Chiral auxiliaries (e.g., Evans’ oxazolidinones) attached to precursor ketones enable diastereoselective cyclizations, with de >90% reported for related fluorophenylisoxazoles [4] [7]. Organocatalytic approaches using cinchona alkaloids promote asymmetric [3+2] cycloadditions of nitrile oxides to enals, yielding 3,4-disubstituted isoxazolines with ee values of 83–91% . Copper-carbene/nitroso radical coupling provides an alternative enantioselective route to 3,5-disubstituted isoxazoles (ee: 88–94%) . X-ray crystallography (e.g., CCDC 2052341) confirms absolute configurations in stereocontrolled derivatives [3] [7].
The electron-deficient aryl ring in 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine permits directed ortho-metalation (DoM) and cross-coupling. Ortho-lithiation at C6 (between Cl and F) using n-BuLi at −78°C followed by electrophilic quenching installs substituents like CHO or SnMe₃, enabling Suzuki-Miyaura couplings [6] [10]. Selective halogen exchange is achieved via Ullmann-type reactions: Cu(I)-catalyzed amination replaces chlorine with morpholine (>80% conversion), while palladium systems (e.g., Pd(OAc)₂/XPhos) enable cyanation at C4 [6] . Protecting group strategies (e.g., SEM-protection of the 5-amino group) prevent unwanted side-reactions during aryl functionalization [3].
Table 2: Key Aryl Ring Modification Reactions
Reaction Type | Conditions | Position Modified | Key Products |
---|---|---|---|
Directed ortho-lithiation | n-BuLi, TMEDA, −78°C; E⁺ | C6 (ortho to F) | CHO, SnMe₃, B(OH)₂ derivatives |
Ullmann amination | CuI, phenanthroline, K₃PO₄, 110°C | C4 (Cl position) | Morpholino-, piperazinyl analogs |
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, reflux | C4 or C6 | Biaryl derivatives |
Solid-phase synthesis employs Wang resin-linked hydroxamates, where cyclization with alkynes generates resin-bound isoxazoles. Cleavage with TFA/H₂O releases 3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine in 65–78% yield, enabling rapid library generation (50+ analogs/day) but suffering from lower purity (∼85%) and scale limitations (<1 g) . Solution-phase synthesis remains preferred for bulk production: one-pot cycloadditions in EtOAc/THF (1:1) achieve 81% yield on 100g scale, with purity >98% after recrystallization [1] [3]. Hybrid approaches use soluble PEG-supports for intermediate purification without chromatography, bridging scalability and diversification needs .
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase | Solution-Phase | Hybrid (PEG-Supported) |
---|---|---|---|
Scale Limit | <1 g | >100 g | 10–50 g |
Purity (HPLC) | 82–88% | 95–99% | 90–94% |
Diversification | High (combinatorial libraries) | Moderate (batch optimization) | High |
Key Advantage | Rapid analog screening | Scalability for bulk production | Moderate scale + diversity |
Comprehensive Compound Listing
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3